2,4-Dibromo-3,6-difluorobenzaldehyde

Catalog No.
S12547294
CAS No.
M.F
C7H2Br2F2O
M. Wt
299.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Dibromo-3,6-difluorobenzaldehyde

Product Name

2,4-Dibromo-3,6-difluorobenzaldehyde

IUPAC Name

2,4-dibromo-3,6-difluorobenzaldehyde

Molecular Formula

C7H2Br2F2O

Molecular Weight

299.89 g/mol

InChI

InChI=1S/C7H2Br2F2O/c8-4-1-5(10)3(2-12)6(9)7(4)11/h1-2H

InChI Key

JHBCDZGCXCISAL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)C=O)F

2,4-Dibromo-3,6-difluorobenzaldehyde is an organic compound characterized by the presence of two bromine atoms and two fluorine atoms attached to a benzaldehyde structure. Its molecular formula is C7_7H3_3Br2_2F2_2O, and it has a molecular weight of approximately 299.90 g/mol. The compound features a benzene ring with the aldehyde functional group (-CHO) at one end, contributing to its reactivity and potential applications in organic synthesis and pharmaceuticals. The unique arrangement of halogen atoms (bromine and fluorine) on the aromatic ring influences its chemical behavior and interactions with other molecules .

Due to its functional groups:

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, specifically 2,4-dibromo-3,6-difluorobenzoic acid.
  • Reduction: The aldehyde can be reduced to yield the corresponding alcohol, namely 2,4-dibromo-3,6-difluorobenzyl alcohol.
  • Substitution Reactions: The bromine and fluorine substituents can be replaced by other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include amines, thiols, and alkoxides .

Several methods exist for synthesizing 2,4-dibromo-3,6-difluorobenzaldehyde:

  • Bromination and Fluorination of Benzaldehyde Derivatives: This method typically employs brominating agents like bromine or N-bromosuccinimide (NBS), along with fluorinating agents such as Selectfluor or diethylaminosulfur trifluoride (DAST). The reactions are conducted under inert conditions to minimize side reactions.
  • Industrial Production: In industrial settings, large-scale production often involves optimized bromination and fluorination processes utilizing continuous flow reactors for enhanced yield and purity .

2,4-Dibromo-3,6-difluorobenzaldehyde serves as an important intermediate in organic synthesis. It is utilized in:

  • Pharmaceutical Synthesis: It can be a precursor for various bioactive compounds.
  • Material Science: Due to its unique properties, it may find applications in the development of new materials or coatings.
  • Research Reagent: It is often used as a biochemical reagent in laboratory settings for various synthetic pathways .

Several compounds exhibit structural similarities to 2,4-dibromo-3,6-difluorobenzaldehyde:

Compound NameMolecular FormulaUnique Features
3-Bromo-2,6-difluorobenzaldehydeC7_7H3_3BrF2_2ODifferent bromine positioning
4-Bromo-2,5-difluorobenzaldehydeC7_7H3_3BrF2_2OVariation in bromine placement
2-Bromo-5-fluorobenzaldehydeC7_7H4_4BrF OFewer halogens; different reactivity
2-Bromo-6-fluorobenzaldehydeC7_7H4_4BrF OSimilar halogen positions but different properties

Uniqueness

The uniqueness of 2,4-dibromo-3,6-difluorobenzaldehyde lies in the specific arrangement of the bromine and fluorine substituents on the benzene ring. This arrangement can lead to distinct reactivity patterns compared to other similar compounds, making it a valuable intermediate in organic synthesis .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Exact Mass

299.84200 g/mol

Monoisotopic Mass

297.84405 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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